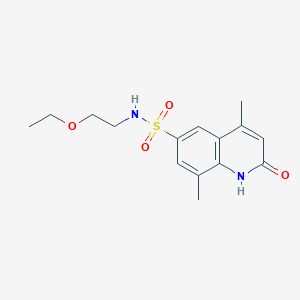![molecular formula C20H21ClN2O5 B11490918 3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B11490918.png)
3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid is a complex organic compound characterized by the presence of a tert-butyl group, a formamido group, a chloro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The tert-butyl group can be replaced with other alkyl groups through Friedel-Crafts alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Catalysts like aluminum chloride are used in Friedel-Crafts alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-Butylphenyl)propanoic acid: Lacks the formamido, chloro, and nitro groups, making it less reactive.
3-(2-Chloro-5-nitrophenyl)propanoic acid: Lacks the tert-butyl and formamido groups, affecting its chemical properties and reactivity.
Uniqueness
3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21ClN2O5 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C20H21ClN2O5/c1-20(2,3)13-6-4-12(5-7-13)19(26)22-17(11-18(24)25)15-10-14(23(27)28)8-9-16(15)21/h4-10,17H,11H2,1-3H3,(H,22,26)(H,24,25) |
InChI Key |
MBVPRKSGSGZZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine](/img/structure/B11490840.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11490841.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B11490850.png)
![6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11490855.png)
![[1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)-](/img/structure/B11490864.png)
![11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11490876.png)
![2-(2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-methyl-1,3-benzoxazol-7-yl)-2H-benzotriazole](/img/structure/B11490878.png)
![N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]cyclohexanecarboxamide](/img/structure/B11490886.png)
![N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B11490891.png)

![N-(4-chlorobenzyl)-3-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11490896.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11490897.png)
![3-(thiophen-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490911.png)
![Methyl 4-[5-(4-ethoxyphenyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11490916.png)
